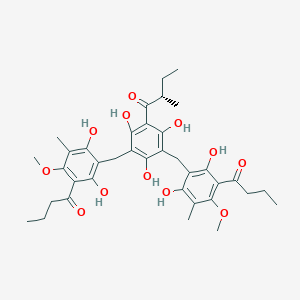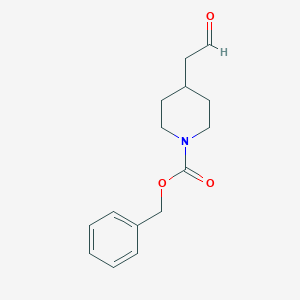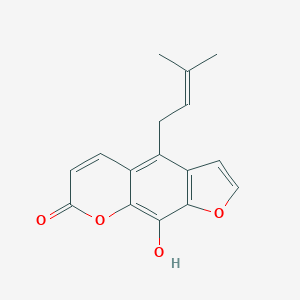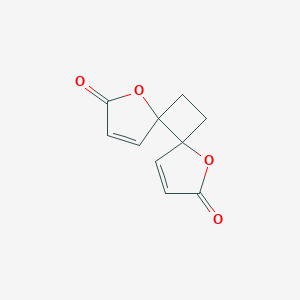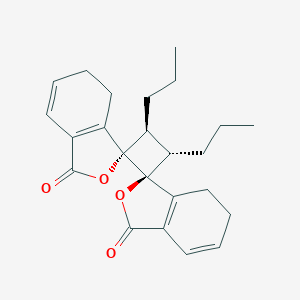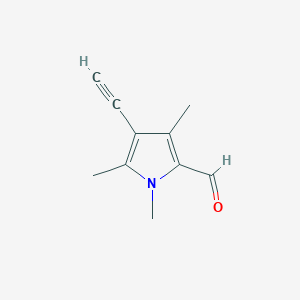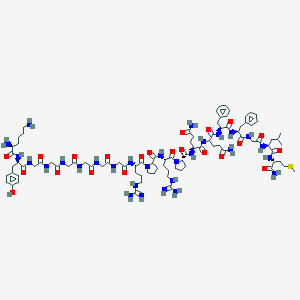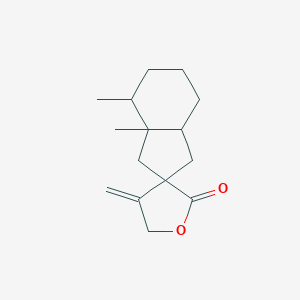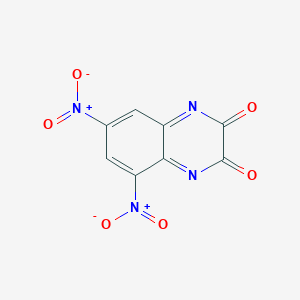
5,7-二硝基喹喔啉-2,3-二酮
描述
科学研究应用
MNQX has a wide range of applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been used to study the mechanisms underlying synaptic plasticity, learning, and memory. Additionally, MNQX has been investigated for its potential therapeutic applications in neurological disorders such as ischemic stroke, traumatic brain injury, and Alzheimer’s disease.
作用机制
MNQX exerts its effects by binding to the glycine site of the N-methyl-D-aspartate receptor, thereby inhibiting its activation. This inhibition prevents the influx of calcium ions, which is crucial for the receptor’s role in synaptic plasticity and neurotransmission. MNQX also acts as an antagonist at the AMPA and kainate receptors, although with less potency .
准备方法
The synthesis of MNQX involves the condensation of 2-methyl-5-nitroaniline and 5-methoxyindole in the presence of triethylamine and sulfuric acid. The resulting product is then reduced to MNQX using sodium dithionite
化学反应分析
MNQX undergoes several types of chemical reactions, including:
Oxidation: MNQX can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The reduction of MNQX typically involves reagents like sodium dithionite, which reduces the nitro groups to amino groups.
Substitution: MNQX can undergo substitution reactions, particularly at the nitro groups, where they can be replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium dithionite. The major products formed from these reactions depend on the specific conditions and reagents used.
相似化合物的比较
MNQX is structurally related to other quinoxaline derivatives, such as CNQX (6-cyano-7-nitroquinoxaline-2,3-dione). While both compounds act as antagonists at the N-methyl-D-aspartate receptor, MNQX is more potent at the glycine site compared to CNQX . Other similar compounds include DNQX (6,7-dinitroquinoxaline-2,3-dione) and NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline), which also act as antagonists at ionotropic glutamate receptors.
Conclusion
MNQX is a valuable compound in scientific research, particularly in the study of neurological processes and potential therapeutic applications. Its unique properties and potent antagonistic effects on the N-methyl-D-aspartate receptor make it a significant tool for understanding synaptic plasticity and neurotransmission.
属性
IUPAC Name |
5,7-dinitroquinoxaline-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2N4O6/c13-7-8(14)10-6-4(9-7)1-3(11(15)16)2-5(6)12(17)18/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMJVOWTLOXTME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NC(=O)C(=O)N=C21)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20154993 | |
| Record name | 5,7-Dinitroquinoxaline-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20154993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
125910-83-0 | |
| Record name | 5,7-Dinitroquinoxaline-2,3-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125910830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,7-Dinitroquinoxaline-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20154993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



